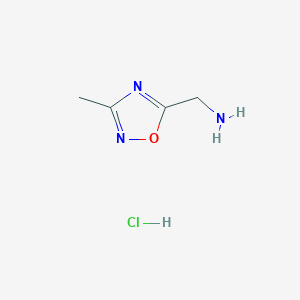
1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Übersicht
Beschreibung
1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride, also known as 4-Chloro-N-Piperazin-1-yl-1-Phenyl-2-Ethanone Dihydrochloride, is a compound with a wide range of applications in the scientific research field. It is a white powder that is soluble in water and has a molecular weight of 269.25 g/mol. The compound has a melting point of 145-148°C and a boiling point of 261°C. It is a synthetic molecule and can be synthesized in the laboratory.
Wirkmechanismus
1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride is believed to act as an antagonist at the NMDA receptor. It is thought to bind to the receptor and block the action of glutamate, which is an excitatory neurotransmitter. This can lead to a decrease in neuronal excitability and can have a range of effects, depending on the type of receptor it is acting on.
Biochemische Und Physiologische Effekte
1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride has been shown to have a range of effects on biochemical and physiological processes. It has been shown to inhibit the release of glutamate from neurons, which can lead to a decrease in neuronal excitability. It has also been shown to inhibit the activity of calcium channels, which can lead to a decrease in calcium influx into cells. Furthermore, it has been shown to inhibit the activity of sodium channels, which can lead to a decrease in sodium influx into cells. Finally, it has been shown to inhibit the activity of potassium channels, which can lead to a decrease in potassium influx into cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride is a useful compound for laboratory experiments due to its ability to act as an antagonist at the NMDA receptor. It has the advantage of being relatively easy to synthesize in the laboratory, and it has a wide range of applications in scientific research. However, it also has some limitations. It is not very soluble in water, and it is not very stable in solution. Therefore, it can be difficult to work with in the laboratory.
Zukünftige Richtungen
1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride has a range of potential applications in the future. It could be used to study the effects of various drugs on the NMDA receptor, and it could be used to develop new drugs that target the NMDA receptor. It could also be used to study the effects of various hormones on various tissues, such as the effects of insulin on muscle cells. Furthermore, it could be used to study the biochemical and physiological effects of various compounds, such as the effects of calcium channel blockers on the heart. Finally, it could be used to study the effects of various environmental toxins on the nervous system.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride has a wide range of applications in scientific research. It has been used as a tool to study the mechanism of action of various drugs, including anticonvulsants, antidepressant drugs, and antipsychotics. It has also been used to study the biochemical and physiological effects of various compounds, such as the effects of calcium channel blockers on the heart. Furthermore, it has been used to study the effects of various hormones on various tissues, such as the effects of insulin on muscle cells.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-2-piperazin-1-ylethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O.2ClH/c13-11-3-1-10(2-4-11)12(16)9-15-7-5-14-6-8-15;;/h1-4,14H,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCPISRQBGJFNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC=C(C=C2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[1-(Methylamino)ethyl]phenol hydrochloride](/img/structure/B1463326.png)






![Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate hydrochloride](/img/structure/B1463337.png)



![Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride](/img/structure/B1463345.png)